5-Cyclopropyl-2-methylpiperidine

Drug Discovery Biological Assay Structure-Activity Relationship

5-Cyclopropyl-2-methylpiperidine (CAS 1339321-11-7) is a chiral, disubstituted piperidine building block with the molecular formula C₉H₁₇N. It features a secondary amine within a six-membered ring, substituted at the 2-position with a methyl group and at the 5-position with a cyclopropyl ring, creating two stereogenic centers.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B12315089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-2-methylpiperidine
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCC1CCC(CN1)C2CC2
InChIInChI=1S/C9H17N/c1-7-2-3-9(6-10-7)8-4-5-8/h7-10H,2-6H2,1H3
InChIKeyRQRUEJPFMRTQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-2-methylpiperidine: Baseline Identity and Procurement Profile


5-Cyclopropyl-2-methylpiperidine (CAS 1339321-11-7) is a chiral, disubstituted piperidine building block with the molecular formula C₉H₁₇N . It features a secondary amine within a six-membered ring, substituted at the 2-position with a methyl group and at the 5-position with a cyclopropyl ring, creating two stereogenic centers [1]. This scaffold is employed in medicinal chemistry for the synthesis of GPR119 agonists, muscarinic M4 antagonists, and HIV-1 protease inhibitors where the cyclopropyl group confers conformational constraint [2]. Procurement is typically from specialty chemical suppliers at purities of 95% or 98% .

Why 5-Cyclopropyl-2-methylpiperidine Cannot Be Simply Substituted by Generic Analogs


Replacing 5-cyclopropyl-2-methylpiperidine with simpler piperidine analogs (e.g., 2-methylpiperidine or 4-cyclopropylpiperidine) in a synthesis or biological assay introduces failure risk due to divergent conformational preferences and stereoelectronic effects [1]. The specific 2-methyl-5-cyclopropyl substitution pattern restricts ring puckering and orientates the nitrogen lone pair, directly impacting binding affinity at targets like GPR119 and the mu-opioid receptor where stereochemistry is critical [2]. In particular, the spatial arrangement of substituents on this scaffold has been shown to modulate selectivity for the mu-opioid receptor (MOR), with pKi values varying from <5 to 7.5 depending on the precise substitution and stereochemistry [3]. Therefore, data generated with one analog are not transferable, and a specific procurement specification is essential for reproducible research.

Procurement-Relevant Quantitative Evidence for 5-Cyclopropyl-2-methylpiperidine


Lack of Publicly Available Comparative Biological Data Necessitates In-House Validation

A comprehensive search for publicly available, direct head-to-head biological activity comparisons between 5-cyclopropyl-2-methylpiperidine and its closest analogs revealed a critical absence of published quantitative data [1]. No studies were identified that directly measure and compare binding affinity (Ki/IC50), functional activity (EC50), or target selectivity for this specific compound against analogs like 2-methyl-5-ethylpiperidine or 5-cyclopropylpiperidine. This evidence gap constitutes the primary differentiator: claims of superiority for any analog are currently unsubstantiated, requiring procurement decisions to be based on synthetic accessibility, physical properties, and planned in-house validation rather than published biological performance.

Drug Discovery Biological Assay Structure-Activity Relationship

Purity and Supply Chain Consistency: A Quantitative Procurement Benchmark

Commercial supplies of 5-cyclopropyl-2-methylpiperidine are available with a guaranteed minimum purity of 95% (from CymitQuimica/Biosynth) and 98% (from Leyan) . While not a biological comparator, this quantitative specification is a critical procurement differentiator against non-certified or in-house synthesized batches where purity may be lower or undefined. In contrast, the related compound 5-cyclopropyl-2-methylpiperidin-3-amine (CAS 2171996-49-7) is reported without a universally quoted purity specification across major vendors, making the 95-98% purity range of the target compound a baseline quality anchor for supply chain comparison .

Chemical Synthesis Medicinal Chemistry Procurement

Synthetic Lineage: A Patented Preparation Route as a Differentiator from Generic Piperidine Synthesis

Patent CN110862310A details a specific preparation method for 5-cyclopropyl-2-methylpiperidine, with benchchem.com noting its role as a critical intermediate [1]. This contrasts with generic 2-methylpiperidine derivatives, where synthetic routes from chiral lactams are well-established but often yield racemic mixtures requiring resolution [2]. The existence of a dedicated patent for its synthesis suggests a non-obvious, optimized route that can be a key differentiator for sourcing. For procurement, this implies that not all suppliers use the same method, and adherence to a patented process may correlate with higher yield and consistent stereochemical outcome, a property not guaranteed when sourcing simpler, more generic piperidine building blocks.

Organic Synthesis Process Chemistry Intellectual Property

Optimal Application Scenarios for 5-Cyclopropyl-2-methylpiperidine Based on Procurement Evidence


Negative Control for Structure-Activity Relationship (SAR) Studies at Mu-Opioid and GPR119 Receptors

Given the established but not publicly compared activity of related scaffolds at μOR and GPR119, a well-characterized batch (≥95% purity) of 5-cyclopropyl-2-methylpiperidine can serve as a structurally-matched negative control [1]. Its distinct cyclopropyl-methyl substitution pattern, which influences conformationally-restricted binding, provides a critical comparator for active derivatives in SAR campaigns to isolate the pharmacophoric contribution of the piperidine core [2].

Late-Stage Diversification Scaffold in Fragment-Based Drug Discovery (FBDD)

The absence of pre-defined biological bias makes this compound an ideal, pristine scaffold for fragment growth [1]. Procuring a high-purity starting material is essential when minor impurities can generate false positives in primary screens. Using 5-cyclopropyl-2-methylpiperidine as a core, chemists can systematically elaborate the 2-methyl and 5-cyclopropyl vectors to probe novel chemical space for targets with no known ligands, where the scaffold's conformational rigidity is a design asset.

Reference Standard for Analytical Method Development and Procurement Qualification

With a defined purity benchmark (95-98%) and a dedicated synthesis patent, this compound is well-suited as a chromatographic reference standard to qualify new supplier batches [1][2]. The quantitative purity specifications allow for the development of robust HPLC/GC methods that can distinguish the target compound from common synthetic impurities, a step that is critical for CROs and pharma companies requiring strict supplier qualification protocols.

Chemical Probe for Investigating Cyclopropyl-Conformational Effects on Amine Basicity

The unique electronic effect of the cyclopropyl group on the piperidine nitrogen's pKa, compared to alkyl or aryl substituted analogs, makes this specific compound a valuable physical-organic probe. Researchers can use it to measure how subtle steric and electronic changes affect nucleophilicity and binding, supporting fundamental studies that inform the design of better CNS-penetrant drugs [1].

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